molecular formula C16H14N2O6 B224120 4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No. B224120
M. Wt: 330.29 g/mol
InChI Key: GYFLGFTWDXAQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Epoxyqueuosine (oQ) and is a derivative of queuosine, a naturally occurring nucleoside found in tRNA.

Mechanism of Action

The mechanism of action of Epoxyqueuosine involves the inhibition of the enzyme tRNA-guanine transglycosylase (TGT). TGT is responsible for the modification of queuosine in tRNA, and the inhibition of this enzyme leads to the accumulation of queuosine in tRNA. This accumulation leads to the misreading of the genetic code, which ultimately results in the inhibition of protein synthesis and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Apart from its potential anticancer properties, Epoxyqueuosine has also been studied for its effects on various biological processes. Studies have shown that Epoxyqueuosine can induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and ultimately cell death. Additionally, Epoxyqueuosine has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Epoxyqueuosine in lab experiments is its specificity towards TGT. This specificity allows for the selective inhibition of TGT without affecting other enzymes or biological processes. However, one of the limitations of using Epoxyqueuosine is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on Epoxyqueuosine. One of the most significant directions is the development of more efficient synthesis methods to increase the yield of Epoxyqueuosine. Additionally, further studies are needed to explore the potential applications of Epoxyqueuosine in other fields such as neurodegenerative diseases and infectious diseases. Finally, more studies are needed to understand the exact mechanism of action of Epoxyqueuosine and its effects on various biological processes.

Synthesis Methods

The synthesis of 4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves a multi-step process. The first step involves the protection of the amino group of queuosine, followed by the nitration of the protected queuosine. The nitro group is then reduced to an amino group, and the hydroxymethyl group is introduced through a diastereoselective reduction. The final step involves the formation of the epoxy ring through oxidation.

Scientific Research Applications

4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been studied extensively for its potential applications in various fields. One of the most significant applications is in the field of anticancer research. Studies have shown that Epoxyqueuosine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

Product Name

4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Molecular Formula

C16H14N2O6

Molecular Weight

330.29 g/mol

IUPAC Name

7-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-4,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C16H14N2O6/c1-8-2-3-9(10(6-8)18(22)23)17-14(20)12-11-4-5-16(7-19,24-11)13(12)15(17)21/h2-6,11-13,19H,7H2,1H3

InChI Key

GYFLGFTWDXAQIG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)CO)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)CO)[N+](=O)[O-]

Origin of Product

United States

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